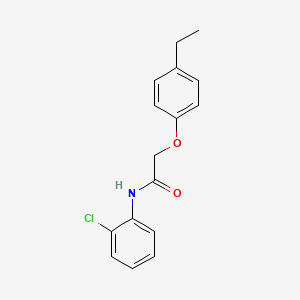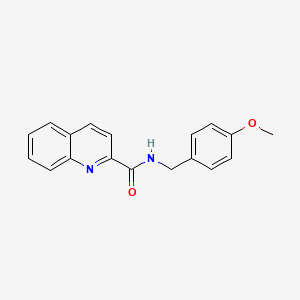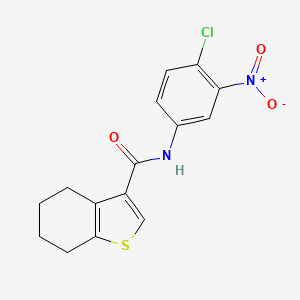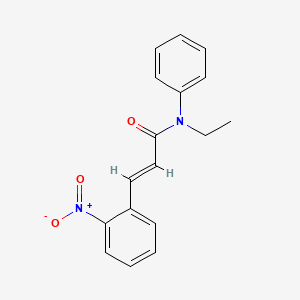![molecular formula C13H11N3O4S B5751278 N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 370.39 g/mol. This compound is also known as N-(2-Nitrophenylsulfonyl)benzene-1-carboximidamide or N-(2-Nitrophenylsulfonyl)benzimidamide.
Wirkmechanismus
The mechanism of action of N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide is based on its ability to interact with specific targets in biological systems. As a fluorescent probe, it interacts with cysteine and homocysteine by forming a thioether linkage, resulting in a change in fluorescence intensity. As an inhibitor of PTPs, it interacts with the active site of the enzyme and prevents the dephosphorylation of specific substrates. As an anticancer agent, it induces cell death by activating apoptotic pathways and inhibiting cell proliferation. As a molecular tool for the study of protein-protein interactions, it interacts with specific domains of proteins and disrupts their interactions, providing insights into the molecular mechanisms of biological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. As a fluorescent probe, it can be used to detect changes in the levels of cysteine and homocysteine, which are important biomarkers in various diseases. As an inhibitor of PTPs, it can modulate the activity of specific signaling pathways, leading to changes in cellular responses. As an anticancer agent, it can induce cell death and inhibit cell proliferation, leading to the suppression of tumor growth. As a molecular tool for the study of protein-protein interactions, it can provide insights into the molecular mechanisms of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide has several advantages and limitations for lab experiments. Its fluorescent properties make it a useful tool for the detection of cysteine and homocysteine in biological samples. Its ability to inhibit PTPs makes it a potent tool for the study of signaling pathways in biological systems. Its anticancer properties make it a potential therapeutic agent for the treatment of cancer. However, its use in lab experiments is limited by its toxicity and potential side effects. Additionally, its synthesis requires multi-step processes, which can be time-consuming and costly.
Zukünftige Richtungen
N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide has potential applications in various research fields, and future studies can focus on exploring its properties and applications further. Some possible future directions include:
1. Developing more efficient synthesis methods for this compound to reduce the cost and time required for its production.
2. Exploring the use of this compound as a therapeutic agent for the treatment of diabetes and other diseases.
3. Investigating the use of this compound as a molecular tool for the study of protein-protein interactions in biological systems.
4. Studying the potential side effects and toxicity of this compound to ensure its safety for use in lab experiments and potential therapeutic applications.
5. Exploring the use of this compound as a fluorescent probe for the detection of other biomolecules in biological samples.
In conclusion, this compound is a chemical compound that has potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research can explore the potential of this compound in various scientific fields and its potential as a therapeutic agent for the treatment of diseases.
Synthesemethoden
The synthesis of N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide can be achieved through a multi-step process. The first step involves the preparation of 2-nitrobenzenesulfonyl chloride by reacting 2-nitrobenzenesulfonic acid with thionyl chloride. The second step involves the reaction of 2-nitrobenzenesulfonyl chloride with benzimidazole to form N-(2-nitrophenylsulfonyl)benzimidazole. The final step involves the reaction of N-(2-nitrophenylsulfonyl)benzimidazole with ammonium carbonate to form this compound.
Wissenschaftliche Forschungsanwendungen
N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide has been used in various scientific research studies due to its potential applications in different fields. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a potent inhibitor of protein tyrosine phosphatases (PTPs) and has shown potential as an anticancer agent. Additionally, it has been used as a molecular tool for the study of protein-protein interactions and has shown potential as a therapeutic agent for the treatment of diabetes.
Eigenschaften
IUPAC Name |
N'-(2-nitrophenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c14-13(10-6-2-1-3-7-10)15-21(19,20)12-9-5-4-8-11(12)16(17)18/h1-9H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSXICDTIWAMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)


![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)





![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
